Methyl 5-bromo-2-formylbenzoate
Overview
Description
Methyl 5-bromo-2-formylbenzoate is an organic compound with the molecular formula C9H7BrO3 and a molecular weight of 243.05 g/mol . It is a white to pale-yellow solid that is used primarily as an intermediate in organic synthesis and pharmaceutical research . The compound is known for its reactivity due to the presence of both bromine and formyl functional groups on the benzene ring.
Mechanism of Action
Target of Action
Methyl 5-bromo-2-formylbenzoate is a type of ester organic compound
Pharmacokinetics
Its Log Kp (skin permeation) is -5.68 cm/s . The compound has a lipophilicity (Log Po/w) of 2.04 (iLOGP), 2.96 (XLOGP3), 2.05 (WLOGP), 2.0 (MLOGP), and 2.54 (SILICOS-IT), with a consensus Log Po/w of 2.32 .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 5-bromo-2-formylbenzoate can be synthesized through the bromination of methyl 2-formylbenzoate. One common method involves the reaction of methyl 2-formylbenzoate with bromine in the presence of a base . The reaction is typically carried out under reflux conditions to ensure complete bromination.
Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized for yield and purity, and the product is typically purified through recrystallization or distillation .
Chemical Reactions Analysis
Types of Reactions: Methyl 5-bromo-2-formylbenzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols.
Oxidation Reactions: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction Reactions: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride.
Common Reagents and Conditions:
Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base.
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Major Products Formed:
Substitution: Products vary depending on the nucleophile used.
Oxidation: 5-bromo-2-carboxybenzoic acid.
Reduction: 5-bromo-2-hydroxymethylbenzoate.
Scientific Research Applications
Methyl 5-bromo-2-formylbenzoate is used in various fields of scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It is used in the synthesis of biologically active compounds.
Medicine: It acts as an intermediate in the synthesis of pharmaceutical drugs.
Industry: It is used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Methyl 2-formylbenzoate: Lacks the bromine atom, making it less reactive in substitution reactions.
Methyl 5-bromo-2-methoxybenzoate: Contains a methoxy group instead of a formyl group, altering its reactivity and applications.
Uniqueness: Methyl 5-bromo-2-formylbenzoate is unique due to the presence of both bromine and formyl groups, which provide distinct reactivity patterns and make it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
methyl 5-bromo-2-formylbenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrO3/c1-13-9(12)8-4-7(10)3-2-6(8)5-11/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYGJVCDDZZSSEE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)Br)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40697534 | |
Record name | Methyl 5-bromo-2-formylbenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40697534 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1016163-89-5 | |
Record name | Methyl 5-bromo-2-formylbenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40697534 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl 5-bromo-2-formylbenzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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